molecular formula C22H23FN2OS B11581861 {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione

Cat. No.: B11581861
M. Wt: 382.5 g/mol
InChI Key: NFMABDOCRZCNFO-UHFFFAOYSA-N
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Description

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione is a complex organic compound that features a combination of indole, piperidine, and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the piperidine and fluorophenoxy groups through a series of nucleophilic substitution and coupling reactions. The final step often involves the formation of the methanethione group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methyl group.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding methyl derivative.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione
  • {1-[2-(2-bromophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione
  • {1-[2-(2-iodophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione

Uniqueness

The presence of the fluorophenoxy group in {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23FN2OS

Molecular Weight

382.5 g/mol

IUPAC Name

[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C22H23FN2OS/c23-19-9-3-5-11-21(19)26-15-14-25-16-18(17-8-2-4-10-20(17)25)22(27)24-12-6-1-7-13-24/h2-5,8-11,16H,1,6-7,12-15H2

InChI Key

NFMABDOCRZCNFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F

Origin of Product

United States

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